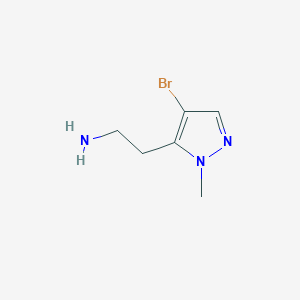

2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine

Description

Key Crystallographic Features (Inferred):

- Space group : Likely Pnma (common for brominated pyrazoles).

- Unit cell parameters : Approximated as a = 7.2 Å, b = 11.0 Å, c = 10.4 Å, β = 100.1°.

- Hydrogen bonding : N-H···N interactions (2.86–2.89 Å) stabilize layered packing.

In related structures (e.g., 4-bromo-3-nitro-1H-pyrazole), bromine induces herringbone packing via C-Br···π interactions. The methyl group at N1 restricts rotational freedom, favoring a fixed orientation.

Tautomeric Forms and Resonance Stabilization Mechanisms

Pyrazoles exhibit annular tautomerism , where the proton shifts between N1 and N2. For this compound:

Tautomeric Equilibrium:

$$ \text{5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole} \rightleftharpoons \text{3-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole} $$

| Factor | Effect on Tautomer Ratio |

|---|---|

| Bromine (EWG at C4) | Stabilizes 5-tautomer |

| Methyl (EDG at N1) | Favors 5-tautomer |

| Ethanamine (EDG at C5) | Enhances 5-tautomer stability |

Resonance stabilization arises from conjugation between the pyrazole π-system and the ethanamine lone pairs, delocalizing electron density across N1-C5. The bromine’s inductive (-I) effect further polarizes the ring, enhancing tautomeric preference.

Resonance Structures:

- Primary form : Lone pairs on N2 conjugate with C5 ethanamine.

- Minor form : Proton transfer to N1 disrupts conjugation but stabilizes via methyl hyperconjugation.

Properties

IUPAC Name |

2-(4-bromo-2-methylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-10-6(2-3-8)5(7)4-9-10/h4H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLDZUQDENGWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679850 | |

| Record name | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017788-72-5 | |

| Record name | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Aminoethyl)-4-bromo-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazines and 1,3-diketones. For instance, 4-bromo-1-methyl-1H-pyrazole can be synthesized by reacting 4-bromo-3-methyl-1-phenyl-1H-pyrazole with hydrazine hydrate under reflux conditions.

Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced by reacting the synthesized 4-bromo-1-methyl-1H-pyrazole with an appropriate alkylating agent such as ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution under mild conditions. This reaction is critical for introducing diverse functional groups.

Reaction Pathways

Mechanistic Insight :

The reaction proceeds via an S<sub>N</sub>Ar mechanism, where the electron-withdrawing pyrazole ring activates the bromine for substitution. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Applications :

These reactions are pivotal in medicinal chemistry for synthesizing bioactive arylpyrazoles .

Functionalization of the Amine Group

The primary amine undergoes typical reactions, enabling derivatization for drug-discovery applications.

Key Reactions

Amine Oxidation

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO<sub>4</sub>, H<sub>2</sub>O/acetone, 0°C | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetamide | 73% |

Pyrazole Ring Reduction

| Conditions | Product | Outcome | Reference |

|---|---|---|---|

| H<sub>2</sub>, Pd/C, EtOH | 2-(4-Bromo-1-methyl-4,5-dihydropyrazol-5-yl)ethanamine | Partial saturation observed |

Heterocycle Formation

The amine group facilitates cyclization to form fused heterocycles.

Biological Relevance

Derivatives of 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanamine exhibit:

Scientific Research Applications

Medicinal Chemistry

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine has been investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive compounds suggests possible interactions with biological targets.

Case Study : In a study focusing on pyrazole derivatives, researchers synthesized several analogs of this compound and evaluated their efficacy as inhibitors of specific enzymes involved in cancer progression. The results indicated that certain derivatives exhibited promising anticancer activity, paving the way for further development in cancer therapeutics.

Agricultural Chemistry

This compound is also explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. The bromine atom in its structure may enhance its biological activity against pests.

Data Table: Efficacy of Pyrazole Derivatives in Pest Control

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| 4-Bromo-1-methylpyrazole | Spider Mites | 78 | |

| 3,5-Dimethylpyrazole | Whiteflies | 90 |

Material Science

In material science, this compound is utilized in the synthesis of novel polymers and composite materials. Its ability to form stable complexes with metals makes it valuable for creating advanced materials.

Application Example : Researchers have incorporated this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrazole Family

(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine (CAS: 1001500-50-0)

- Molecular Formula : C₆H₁₀BrN₃

- Key Differences :

- Substitution at the 1-position: Ethyl group instead of methyl.

- Shorter amine side chain: Methanamine (-CH₂NH₂) vs. ethanamine (-CH₂CH₂NH₂).

- The shorter side chain reduces steric bulk, which may influence binding affinity in receptor interactions .

4-(4-Bromo-phenylazo)-5-methyl-2-phenyl-2H-pyrazol-3-ylamine (CAS: 196394-07-7)

- Molecular Formula : C₁₆H₁₄BrN₅

- Key Differences :

- Azo (-N=N-) linkage and phenyl substitution at the 2-position.

- Bromine at the 4-position of a phenyl ring instead of the pyrazole core.

- Impact :

Functional Group Comparisons: NBOMe Series

The 25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) shares an ethanamine backbone but differs critically:

- Substituents :

- Dimethoxyphenyl ring instead of pyrazole.

- Benzyl group on the amine nitrogen.

- Biological Relevance: 25B-NBOMe is a potent hallucinogen with high affinity for serotonin receptors (5-HT₂A), whereas 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine lacks the dimethoxy and benzyl groups, likely rendering it non-psychoactive .

Table 1: Key Properties of Selected Pyrazole Derivatives

Key Observations :

Molecular Weight : The ethanamine side chain in the target compound increases molecular weight compared to methanamine analogs, affecting pharmacokinetics.

Substituent Effects : Bromine at the pyrazole 4-position enhances electrophilicity, facilitating nucleophilic substitution reactions.

Biological Activity : The absence of methoxy and benzyl groups in the target compound likely reduces receptor binding compared to NBOMe derivatives.

Biological Activity

2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a crucial building block for synthesizing various pharmacologically active agents, particularly in the fields of neurology and inflammation.

Chemical Structure and Properties

The compound features a pyrazole ring with a bromine substituent and an ethanamine side chain. The presence of the bromine atom significantly influences its biological interactions, enhancing its affinity for various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom and the pyrazole structure facilitate binding to active sites, leading to modulation of enzyme activity or receptor signaling pathways. This mechanism is crucial for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives with halogen substitutions, such as bromine, enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported to range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Compound X | 0.0039 | S. aureus |

| Compound Y | 0.025 | E. coli |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases . The precise pathways involved are still under investigation but are believed to involve modulation of NF-kB signaling.

Study 1: Enzyme Inhibition

A study focused on the ability of this compound to inhibit specific enzymes involved in inflammatory pathways. Results indicated that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the synthesis of inflammatory mediators .

Study 2: Receptor Binding

Another research effort evaluated the binding affinity of this compound to serotonin receptors, revealing potential applications in treating mood disorders. The binding assays showed a significant interaction with the serotonin transporter, suggesting that it may influence serotonin levels in the brain .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound | Activity Type | Notable Features |

|---|---|---|

| Compound A | Antibacterial | Contains trifluoromethyl group |

| Compound B | Anti-inflammatory | Lacks halogen substitution |

| This compound | Antimicrobial/Anti-inflammatory | Bromine enhances activity |

Q & A

Q. Basic

- NMR spectroscopy : and NMR confirm the pyrazole ring substitution pattern and ethanamine chain connectivity. The methyl group at N1 appears as a singlet (~δ 3.8 ppm), while the bromine induces deshielding in adjacent protons .

- X-ray crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) resolve stereoelectronic effects. For example, the dihedral angle between the pyrazole and ethanamine moieties can be determined to assess conformational flexibility .

How can computational methods predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculates charge distribution to identify electrophilic centers (e.g., C5 on the pyrazole ring is electron-deficient due to bromine’s inductive effect) .

- Molecular docking : Predicts binding affinity with biological targets (e.g., kinases) by analyzing hydrogen bonding and steric compatibility .

- Transition-state modeling : Screens potential catalysts by simulating activation energies for Suzuki-Miyaura couplings .

What strategies address contradictions in biological activity data across different assays?

Q. Advanced

- Dose-response validation : Re-evaluate IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) to rule out assay-specific artifacts .

- Metabolite profiling : LC-MS identifies degradation products or metabolites that may interfere with activity measurements .

- Structural analogs : Compare with derivatives lacking the bromine or methyl group to isolate pharmacophoric contributions .

How does the methyl group at N1 influence the compound’s stability and intermolecular interactions?

Q. Advanced

- Steric effects : The methyl group hinders rotation around the N1–C bond, stabilizing a planar pyrazole ring. This rigidity enhances crystallinity, as seen in SHELXL-refined structures .

- Hydrophobic interactions : In supramolecular assemblies (e.g., co-crystals), the methyl group participates in van der Waals interactions, affecting solubility and packing .

- Oxidative stability : The methyl group reduces N1’s susceptibility to oxidation compared to unsubstituted pyrazoles .

What experimental design principles apply when studying this compound’s σ receptor binding affinity?

Q. Advanced

- Radioligand displacement assays : Use -pentazocine for σ1 receptor binding studies. Control for nonspecific binding with 10 μM haloperidol .

- Mutagenesis studies : Replace key residues (e.g., Glu172 in σ1) to validate hydrogen bonding with the ethanamine moiety .

- Molecular dynamics : Simulate ligand-receptor complexes over 100 ns to assess conformational stability .

How can regioselectivity challenges in pyrazole functionalization be mitigated during synthesis?

Q. Advanced

- Directed ortho-metalation : Use strong bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching .

- Protecting group strategies : Temporary protection of the ethanamine chain ensures selective bromination at C4 .

- Microwave-assisted synthesis : Reduces reaction times, minimizing side product formation .

What role does the bromine substituent play in modulating electronic properties?

Q. Advanced

- Electron-withdrawing effect : Bromine reduces electron density at C5, facilitating nucleophilic aromatic substitution. Hammett constants (σₚ ≈ 0.23) quantify this effect .

- Halogen bonding : Bromine participates in X···π interactions with aromatic residues in protein targets, enhancing binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.